molecular formula C14H21N B12874603 2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine

2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine

Cat. No.: B12874603
M. Wt: 203.32 g/mol
InChI Key: KFTJJQRHZGGXTA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine typically involves the reaction of 2,4-dimethylphenylamine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, ethyl bromide, organic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(2,4-Dimethylphenyl)-2H-benzotriazole: Shares the 2,4-dimethylphenyl group but differs in the core structure.

    N-(2,4-Dimethylphenyl)formamide: Contains the same phenyl group but has a different functional group attached.

Uniqueness: 2-(2,4-Dimethylphenyl)-3-ethylpyrrolidine is unique due to its specific combination of a pyrrolidine ring with a 2,4-dimethylphenyl group and an ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3-ethylpyrrolidine

InChI

InChI=1S/C14H21N/c1-4-12-7-8-15-14(12)13-6-5-10(2)9-11(13)3/h5-6,9,12,14-15H,4,7-8H2,1-3H3

InChI Key

KFTJJQRHZGGXTA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=C(C=C(C=C2)C)C

Origin of Product

United States

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